molecular formula C8H10N2O3 B1414577 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid CAS No. 1378598-94-7

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

Cat. No. B1414577
CAS RN: 1378598-94-7
M. Wt: 182.18 g/mol
InChI Key: UAAOBFARBAOOTB-UHFFFAOYSA-N
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Description

“5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in various pharmaceutical drugs due to their broad range of biological activities. The compound can be utilized in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . It serves as a key intermediate in creating molecules that interact beneficially with biological systems.

Antidiabetic Agents

The imidazole ring is present in many compounds that exhibit antidiabetic activity. As such, our compound could be instrumental in the development of new antidiabetic medications, helping to modulate blood sugar levels and manage diabetes more effectively .

Antifungal and Antimicrobial Applications

Due to its structural similarity to many biologically active imidazole compounds, “5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” may have applications as an antifungal and antimicrobial agent. This could lead to new treatments for infections caused by fungi and other microbes .

Anti-Allergic and Antipyretic Uses

Imidazole derivatives are known to possess anti-allergic and antipyretic (fever-reducing) activities. This compound could be a precursor in the synthesis of medications that alleviate allergies and reduce fever .

Antiviral and Antioxidant Properties

Research indicates that imidazole-containing compounds can show significant antiviral and antioxidant effects. This makes “5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid” a potential candidate for developing treatments against viral infections and oxidative stress-related diseases .

Catalysis and Chemical Synthesis

Imidazole compounds are also used in catalysis and chemical synthesis due to their versatile binding properties. They can facilitate a variety of chemical reactions, making them valuable in industrial processes and laboratory research .

Mechanism of Action

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAOBFARBAOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
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5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
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5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
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5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 5
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid
Reactant of Route 6
5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

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